molecular formula C9H6FNO2 B2566076 6-fluoro-1H-indole-7-carboxylic Acid CAS No. 875305-42-3

6-fluoro-1H-indole-7-carboxylic Acid

Cat. No. B2566076
Key on ui cas rn: 875305-42-3
M. Wt: 179.15
InChI Key: YJYWCXSCEPWZIV-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

60 ml THF were cooled down to −60° C. under argon and 27 ml of a 1.6M n-BuLi solution (42.9 mmol) in hexane were added followed by 2.9 g of 6-fluoro-1H-indole (21 mmol) in 12 ml THF (addition over 25 min, temperature between −72 and −70° C.). After 5 min additional stirring at this temperature, a solution of 4.8 g of potassium tert-butylate (42.9 mmol) in 18 ml THF were added at the same temperature over 30 min. The reaction mixture was then stirred for 2 h at −72° C. and then treated with a large excess of solid CO2 over 1.5 h (temperature raised by 15° C.). To the brown/orange suspension, 40 ml of water were added, and after addition of diethylether the phases were separated, the aqueous phase extracted with 2× diethylether. Finally the aqueous phase was treated with conc HCl until pH 1 and extracted twice with diethylether. The combined organic phases were then washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo, and crystallized from diethylether/hexane, leading to 1.9 g 6-fluoro-1H-indole-7-carboxylic acid, as a light brown solid (51%). MS: 177.9 (M−H)−
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
42.9 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li]CCCC.[F:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.CC([O-])(C)C.[K+].[C:22](=[O:24])=[O:23]>CCCCCC.C1COCC1.C(OCC)C.O>[F:6][C:7]1[C:15]([C:22]([OH:24])=[O:23])=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
42.9 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After 5 min additional stirring at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 2 h at −72° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 2× diethylether
ADDITION
Type
ADDITION
Details
Finally the aqueous phase was treated with conc HCl until pH 1
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethylether
WASH
Type
WASH
Details
The combined organic phases were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from diethylether/hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
FC1=CC=C2C=CNC2=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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